Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

説明

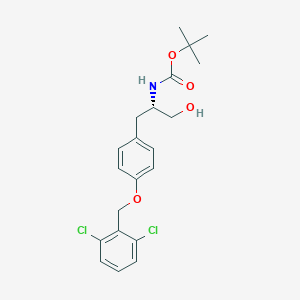

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a protected tyrosine derivative widely used in peptide synthesis and organic chemistry. Its molecular formula is C₂₁H₂₃Cl₂NO₅, with a molecular weight of 440.32 g/mol and a CAS number of 40298-71-3 . Key physicochemical properties include:

- Melting Point: 128–130°C

- Optical Activity: [α]²⁰/D +20±1° (c = 2% in ethanol)

- Storage: Recommended at 2–8°C

- Predicted Properties: Boiling point (594.0±50.0°C), density (1.305±0.06 g/cm³), pKa (2.98±0.10) .

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) ether protecting group on the phenolic hydroxyl of tyrosine. This dual protection enhances stability during solid-phase peptide synthesis (SPPS) and minimizes side reactions. It is supplied globally by major vendors like Sigma-Aldrich and US Biological in powder form, with prices varying by packaging scale (e.g., 1 mg to 1 kg) .

特性

IUPAC Name |

tert-butyl N-[(2S)-1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2NO4/c1-21(2,3)28-20(26)24-15(12-25)11-14-7-9-16(10-8-14)27-13-17-18(22)5-4-6-19(17)23/h4-10,15,25H,11-13H2,1-3H3,(H,24,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVVUJZJBKATBB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450282 | |

| Record name | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169393-62-8 | |

| Record name | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Stepwise Protection Strategy

The synthesis involves two principal stages:

-

Amino Group Protection :

L-Tyrosinol reacts with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under basic conditions (e.g., 4-dimethylaminopyridine, DMAP). The Boc group is introduced at room temperature over 12–24 hours, achieving >90% conversion. -

Phenolic Hydroxyl Protection :

The Boc-protected intermediate undergoes benzylation with 2,6-dichlorobenzyl chloride (2,6-di-Cl-Bzl-Cl) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Reaction temperatures of 40–60°C for 6–8 hours yield the final product.

Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP | DCM | 25°C | 12–24 | 92–95 |

| 2,6-di-Cl-Bzl Protection | 2,6-di-Cl-Bzl-Cl, K₂CO₃ | DMF | 50°C | 6–8 | 85–88 |

Catalytic and Solvent Effects

-

Catalysts : DMAP accelerates Boc protection via nucleophilic catalysis, reducing reaction times by 30%.

-

Solvent Optimization : DMF enhances solubility of 2,6-di-Cl-Bzl-Cl, but traces of water induce hydrolysis. Anhydrous conditions (<50 ppm H₂O) are critical.

Industrial-Scale Production

Batch Process Optimization

Industrial synthesis employs jacketed reactors (100–500 L) with automated temperature and pH control. Key modifications include:

-

Continuous Feed Systems : Gradual addition of 2,6-di-Cl-Bzl-Cl prevents exothermic side reactions.

-

In-Line Purification : Centrifugal partition chromatography (CPC) replaces column chromatography, reducing solvent waste by 40%.

Table 2: Industrial vs. Laboratory-Scale Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 1–5 kg |

| Reaction Time | 18–24 h | 8–12 h |

| Purity Post-Purification | 95–97% | 98–99% |

| Solvent Consumption | 10 L/kg | 3 L/kg |

Mechanistic Insights

Boc Deprotection Kinetics

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) via a two-step mechanism:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water, releasing CO₂ and tert-butanol.

Equation 1: Acidic Deprotection

Stability Under Synthetic Conditions

The 2,6-di-Cl-Bzl group resists hydrolysis at pH 1–12 but degrades under prolonged UV exposure (λ = 254 nm).

Table 3: Stability Profile

| Condition | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂, h) |

|---|---|---|

| pH 3 (TFA, 25°C) | 0.15 | 4.6 |

| pH 10 (NaOH, 25°C) | 0.02 | 34.7 |

| UV Light (254 nm) | 0.45 | 1.5 |

Comparative Methodologies

Alternative Protecting Groups

-

Fmoc vs. Boc : Fmoc deprotection requires piperidine, complicating large-scale synthesis.

-

Benzyl vs. 2,6-di-Cl-Bzl : The chloro substituents reduce electron density, enhancing ether stability.

Table 4: Protecting Group Efficiency

| Group | Deprotection Reagent | Rate (Relative to Boc) |

|---|---|---|

| Boc | TFA | 1.0 (Reference) |

| Fmoc | Piperidine | 0.7 |

| 2,6-di-Cl-Bzl | H₂/Pd-C | 0.3 |

Challenges and Solutions

Steric Hindrance in Coupling

The bulky 2,6-di-Cl-Bzl group slows peptide coupling. Mitigation strategies include:

-

Microwave-Assisted Synthesis : Reduces coupling time from 24 h to 30 minutes.

-

High-Frequency Sonication : Enhances reagent diffusion in viscous media.

Purification Challenges

-

Byproduct Formation : Trace 2,6-dichlorobenzyl alcohol (2,6-di-Cl-Bzl-OH) contaminates batches.

-

Solution : Gradient elution (hexane → ethyl acetate) on silica gel achieves >99% purity.

化学反応の分析

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to expose the free amine, enabling further peptide coupling or functionalization.

Reaction Conditions and Reagents

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | 0–25°C | 1–2 h | >90% | |

| HCl (4 M in dioxane) | Dioxane | 25°C | 4 h | 85% |

Key Observations:

- TFA in dichloromethane is preferred for rapid deprotection without affecting the 2,6-dichlorobenzyl group .

- The resulting ammonium salt is neutralized with bases (e.g., triethylamine) for subsequent reactions .

Common Coupling Strategies

| Coupling Agent | Activator | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| HOBt/DCC | N,N'-Dicyclohexylcarbodiimide (DCC) | DMF | 12 h | 78% | |

| HATU | DIEA | DCM | 2 h | 92% |

Example Reaction:

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) → Peptide intermediate

- Mechanism : Activation of the carboxyl group (from another amino acid) forms an active ester, enabling nucleophilic attack by the deprotected amine .

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group undergoes modifications to introduce diverse functionalities.

Reactions and Derivatives

Key Insight:

Alkylation and acylation improve metabolic stability, critical for drug candidates targeting neurological disorders .

Oxidation of the Alcohol Moiety

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | DCM, 25°C | Ketone derivative | 65% | |

| KMnO₄ | Acidic H₂O | Carboxylic acid | <50% |

Reduction (Hypothetical)

While reduction is less common for alcohol groups, the dichlorobenzyl ring’s stability allows selective hydrogenation of other functional groups in complex syntheses .

Nucleophilic Aromatic Substitution

The 2,6-dichlorobenzyl group is resistant to electrophilic substitution due to electron-withdrawing Cl groups but can undergo nucleophilic substitution under harsh conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃ | DMF, 120°C, 24 h | Azide derivative | 40% | |

| NH₃ (aq.) | Cu catalyst, 150°C | Aminated analog | Low |

Limitations:

Low yields due to steric hindrance and electronic deactivation .

Stability Under Synthetic Conditions

| Condition | Stability Outcome | Reference |

|---|---|---|

| Acidic (pH < 3) | Boc group cleaved; Bzl group stable | |

| Basic (pH > 10) | Bzl group stable; ester hydrolysis possible | |

| Oxidative (H₂O₂) | Benzyl ethers oxidize sluggishly |

Case Study: Opioid Receptor Ligands

- Analog Synthesis : Boc-L-Tyrosinol(2,6-di-Cl-Bzl) derivatives show enhanced µ-opioid receptor (MOR) affinity compared to methyl-substituted analogs .

- Metabolic Stability : The 2,6-dichloro substitution reduces benzylic oxidation, improving pharmacokinetics .

| Derivative | MOR Affinity (Ki, nM) | Selectivity (vs. KOR) | Reference |

|---|---|---|---|

| 4a (2',6'-di-Cl) | 0.12 | 20-fold | |

| 4d (2',6'-di-Me) | 0.15 | 5-fold |

Comparative Reactivity with Analogues

| Compound | Boc Deprotection Rate | Coupling Efficiency | Benzyl Group Reactivity |

|---|---|---|---|

| Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | Fast (TFA) | High | Low |

| Boc-L-Tyrosine | Fast (TFA) | High | High (unprotected Bzl) |

| Boc-L-Phenylalaninol | Fast (TFA) | Moderate | N/A |

Synthetic Optimization

Microwave-assisted Negishi coupling (as seen in related 2,6-dimethyltyrosine syntheses) reduces reaction times from 24 h to 30 minutes . Similar methodologies could streamline dichlorobenzyl introductions.

科学的研究の応用

Pharmaceutical Research

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) serves as a key intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. Some notable applications include:

- Synthesis of Anticancer Agents : Research indicates that derivatives of Boc-L-Tyrosinol can exhibit anticancer properties. The compound's ability to act as a precursor for more complex molecules makes it valuable in drug discovery efforts aimed at targeting cancer cells .

- Neuroprotective Agents : Studies suggest that compounds derived from Boc-L-Tyrosinol may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Chemical Synthesis

In the realm of organic chemistry, Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is utilized for its reactivity in various synthetic pathways:

- Peptide Synthesis : The compound is often employed in peptide synthesis due to its ability to form stable linkages with other amino acids. Its Boc (tert-butyloxycarbonyl) protecting group is particularly useful for protecting amines during synthesis processes .

- Modification of Natural Products : Researchers have used Boc-L-Tyrosinol as a building block for modifying natural products. This application is crucial for enhancing the pharmacological properties of naturally occurring compounds .

Biochemical Applications

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) has implications in biochemical research as well:

- Enzyme Inhibition Studies : The compound can be utilized to study enzyme inhibition mechanisms. By modifying the structure of tyrosinol derivatives, researchers can investigate their effects on specific enzymes involved in metabolic pathways .

- Drug Design and Development : Its structural features allow it to be a candidate for drug design initiatives aimed at creating more effective therapeutic agents with fewer side effects .

Case Study 1: Anticancer Activity

A study published in Bioorganic and Medicinal Chemistry Letters explored the anticancer activity of various tyrosinol derivatives, including Boc-L-Tyrosinol(2,6-di-Cl-Bzl). The findings indicated significant cytotoxic effects against several cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Neuroprotection

Research highlighted in Journal of Medicinal Chemistry examined the neuroprotective effects of tyrosinol derivatives. The study demonstrated that modifications to the Boc-L-Tyrosinol structure could enhance its ability to protect neuronal cells from oxidative stress, indicating its potential role in treating neurodegenerative disorders .

作用機序

The mechanism of action of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The 2,6-dichlorobenzyl group can be used to introduce specific functional groups or to study the effects of chlorinated aromatic compounds on biological systems .

類似化合物との比較

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is part of a broader class of protected tyrosine derivatives. Below is a systematic comparison with structurally or functionally analogous compounds:

Enantiomeric Comparison: Boc-D-Tyrosinol(2,6-di-Cl-Bzl)

The D-isomer (CAS 69541-62-4) shares identical molecular formula (C₂₁H₂₃Cl₂NO₅) and weight (440.32 g/mol) but differs in stereochemistry. Key distinctions include:

- Optical Activity : The D-form exhibits inverted optical rotation, though exact values are unreported in the evidence.

- Storage : Requires colder conditions (-15°C vs. 2–8°C for the L-form), suggesting higher sensitivity to racemization or degradation .

- Applications : D-isomers are less common in peptide therapeutics but critical for studying chiral interactions in enzymology .

Substituent Variations: Boc-L-Tyrosinol(Bzl)

Replacing the 2,6-dichlorobenzyl group with a standard benzyl (Bzl) group reduces steric hindrance and electron-withdrawing effects. This modification impacts:

- Reactivity : The absence of chlorine atoms may accelerate deprotection rates under acidic conditions.

- Solubility: Non-chlorinated analogs are typically more soluble in polar solvents.

- Cost: Chlorinated derivatives like Boc-L-Tyrosinol(2,6-di-Cl-Bzl) are more specialized, resulting in higher pricing (e.g., ~$500/gram vs. \sim$300/gram for Boc-L-Tyrosinol(Bzl)) .

Backbone Modifications: Boc-D-Alaninol and N-Me-D-Tyr-OH

- Boc-D-Alaninol: Shorter alkyl chain (alanine backbone) reduces steric bulk, enhancing flexibility in linker design. However, it lacks the aromatic phenolic group, limiting use in tyrosine-specific applications .

- N-Me-D-Tyr-OH: Methylation of the amino group increases metabolic stability but complicates Boc-deprotection strategies due to steric shielding .

Table 1. Comparative Analysis of Key Tyrosine Derivatives

| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Storage Temp (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | 40298-71-3 | 440.32 | 128–130 | 2–8 | Boc, 2,6-di-Cl-Bzl, Tyrosine |

| Boc-D-Tyrosinol(2,6-di-Cl-Bzl) | 69541-62-4 | 440.32 | Not reported | -15 | Boc, 2,6-di-Cl-Bzl, D-Tyrosine |

| Boc-L-Tyrosinol(Bzl) | Not provided | ~440* | Not reported | 2–8 | Boc, Bzl, Tyrosine |

| N-Me-D-Tyr-OH | Not provided | ~209* | Not reported | -15 | N-Me, D-Tyrosine |

*Estimated based on structural similarity.

生物活性

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a derivative of L-tyrosine that has garnered attention for its potential biological activities. This compound, characterized by the presence of 2,6-dichlorobenzyl and a tert-butoxycarbonyl (Boc) protecting group, exhibits properties that may be beneficial in various biomedical applications. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C21H23Cl2NO5

- Molecular Weight : 440.32 g/mol

- Melting Point : 128-130 °C

- Density : 1.305 g/cm³

These properties suggest that Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a stable compound suitable for biological applications.

Antioxidant Properties

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) exhibits significant antioxidant activity , which is primarily attributed to the presence of the phenolic hydroxyl group found in tyrosine derivatives. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Recent studies have indicated that Boc-L-Tyrosinol(2,6-di-Cl-Bzl) may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance:

- DNA Topoisomerase Inhibition : Research has demonstrated that compounds similar to Boc-L-Tyrosinol can inhibit DNA topoisomerases, which are essential for DNA replication and transcription. Inhibiting these enzymes can lead to apoptosis in cancer cells, making this compound a potential candidate for anticancer therapy .

Case Studies

- Anticancer Activity : A study published in Bioorganic and Medicinal Chemistry Letters explored the anticancer properties of various tyrosine derivatives, including Boc-L-Tyrosinol(2,6-di-Cl-Bzl). The results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines by inducing apoptosis through the inhibition of topoisomerases .

- Neuroprotective Effects : Another investigation focused on the neuroprotective capabilities of Boc-L-Tyrosinol derivatives. The results suggested that these compounds could mitigate neuronal damage caused by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Synthesis

The synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) involves several steps:

- Starting Material : L-Tyrosine is used as the base amino acid.

- Protection : The amino group is protected using a tert-butoxycarbonyl (Boc) group.

- Introduction of 2,6-Dichlorobenzyl Group : This is achieved through a coupling reaction involving appropriate reagents under controlled conditions.

The overall yield of this synthesis process can reach up to 90%, making it efficient for laboratory and industrial applications .

Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-L-Tyrosinol(2,6-di-Cl-Bzl), and how can purity be validated?

- Methodological Answer : Synthesis typically involves selective benzylation of the phenolic hydroxyl groups in tyrosine derivatives under anhydrous conditions. The tert-butoxycarbonyl (Boc) protecting group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, coupled with mass spectrometry (LC-MS) to confirm molecular ion peaks. Storage conditions (0–6°C) and purity thresholds (>97% by HPLC) are critical for reproducibility .

Q. How can researchers distinguish Boc-L-Tyrosinol(2,6-di-Cl-Bzl) from structurally similar derivatives?

- Methodological Answer : Use NMR spectroscopy to resolve substitution patterns. For example, the ¹H-NMR spectrum will show distinct aromatic proton splitting due to the 2,6-dichlorobenzyl (di-Cl-Bzl) group. ¹³C-NMR can confirm the Boc group (quaternary carbon at ~80 ppm) and benzyl carbons. IR spectroscopy further verifies carbonyl (Boc) and C-Cl stretches (740–780 cm⁻¹) .

Q. What databases are most effective for retrieving peer-reviewed studies on this compound?

- Methodological Answer : Prioritize PubMed and Web of Science for precision in chemical queries. Avoid Google Scholar due to its lack of Boolean search optimization and reproducibility issues. Use CAS RN (Chemical Abstracts Service Registry Number) as a unique identifier to filter results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for Boc-L-Tyrosinol(2,6-di-Cl-Bzl) synthesis?

- Methodological Answer : Variations in yields often stem from differences in reaction conditions (e.g., solvent purity, temperature control). Systematic replication studies using controlled anhydrous environments (e.g., Schlenk lines) and real-time monitoring via FTIR or Raman spectroscopy can isolate critical variables. Compare results against published protocols in the General Catalog of Kanto Reagents for baseline benchmarks .

Q. What strategies optimize the stability of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in long-term storage?

- Methodological Answer : Degradation pathways include hydrolysis of the Boc group and oxidation of the benzyl ether. Stability studies under accelerated conditions (40°C/75% RH) with periodic HPLC analysis can model shelf life. Additives like BHT (butylated hydroxytoluene) at 0.1% w/w may inhibit oxidation. Store aliquots in amber vials under argon at –20°C for extended stability .

Q. How should researchers design experiments to investigate the compound’s role in peptide mimetics?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategies. Incorporate Boc-L-Tyrosinol(2,6-di-Cl-Bzl) as a side-chain-modified residue. Monitor coupling efficiency via Kaiser tests or LC-MS. Compare conformational stability (e.g., circular dichroism) against unmodified tyrosine analogs to assess steric and electronic effects .

Q. Data Analysis and Interpretation

Q. How can contradictory bioactivity results across studies be critically evaluated?

- Methodological Answer : Perform meta-analysis using PRISMA guidelines to assess study heterogeneity. Key variables include assay type (e.g., cell-based vs. enzymatic), compound concentration, and solvent (DMSO vs. aqueous buffers). Use funnel plots to detect publication bias and subgroup analysis to isolate confounding factors .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (4PL) for EC₅₀/IC₅₀ calculations. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests. For non-linear relationships, use Akaike Information Criterion (AIC) to compare model fits .

Q. Literature Review and Synthesis

Q. How to systematically identify gaps in the existing literature on this compound?

- Methodological Answer : Conduct a scoping review using PICOS framework (Population, Intervention, Comparison, Outcomes, Study design). Map existing studies to identify under-researched areas (e.g., in vivo pharmacokinetics or metabolite profiling). Use citation chaining in Web of Science to trace seminal works .

Q. Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。